![molecular formula C20H21ClN2O3 B2989712 N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide CAS No. 899755-55-6](/img/structure/B2989712.png)
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide
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Description
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It is a member of a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to be effective in treating pain.
Scientific Research Applications
Molecular Interaction and Receptor Binding
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, through its structural analogues, has been studied extensively for its interaction with the CB1 cannabinoid receptor. For instance, a molecular interaction study of a structurally related antagonist showed significant insights into its conformational behavior and interaction with the CB1 receptor, highlighting the compound's steric binding interaction and potential antagonist activity based on its unique spatial orientation (Shim et al., 2002).
Antimicrobial Activity
Research has also been conducted on the synthesis and evaluation of pyridine derivatives, including compounds structurally related to N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, for their antimicrobial activity. Such studies reveal the potential for developing new antimicrobial agents based on modifications of the piperidine-1-carboxamide structure (Patel, Agravat, & Shaikh, 2011).
Development of Medical Imaging Tracers
The compound's analogues have been synthesized for their potential as radiotracers in medical imaging, particularly in positron emission tomography (PET) studies to investigate CB1 cannabinoid receptors in the brain. This demonstrates the compound's application in developing tools for neuroimaging and studying neurological conditions (Tobiishi et al., 2007).
Synthesis and Chemical Analysis
Further research includes the synthesis and chemical analysis of novel pyrazole carboxamide derivatives containing a piperazine moiety. These studies are fundamental in expanding the chemical knowledge base around piperidine-1-carboxamide derivatives and exploring their potential applications in various fields of chemistry and pharmacology (Lv, Ding, & Zhao, 2013).
properties
IUPAC Name |
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-10-8-15(9-11-18)19(24)23(17-7-5-6-16(21)14-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOIUMYTLNPKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide |
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